An In-depth Technical Guide to 1-Methoxy-1-propene: Properties, Synthesis, and Analysis
An In-depth Technical Guide to 1-Methoxy-1-propene: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-1-propene (CH₃OCH=CHCH₃) is a volatile organic compound belonging to the enol ether class of molecules. Its utility as a versatile building block in organic synthesis makes it a compound of interest for researchers in pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the CAS numbers, physicochemical properties, synthesis, and analytical methodologies related to 1-methoxy-1-propene and its isomers. Due to a lack of specific studies on the direct biological activities and signaling pathway interactions of 1-methoxy-1-propene, this guide will also touch upon the general reactivity and toxicological considerations for the broader class of vinyl ethers.
Isomers and CAS Numbers
1-Methoxy-1-propene exists as two geometric isomers: the (Z)- or cis-isomer and the (E)- or trans-isomer. A generic CAS number is also assigned to the unspecified mixture of these isomers.
| Isomer/Mixture | CAS Number |
| 1-Methoxy-1-propene (unspecified isomers) | 7319-16-6 |
| (Z)-1-Methoxy-1-propene (cis) | 4188-68-5 |
| (E)-1-Methoxy-1-propene (trans) | 4188-69-6 |
Physicochemical Properties
The physical and chemical properties of 1-methoxy-1-propene are summarized in the tables below. Data for the individual isomers are provided where available.
General Properties
| Property | Value |
| Molecular Formula | C₄H₈O |
| Molecular Weight | 72.11 g/mol |
Physical Properties of Isomers and Mixture
| Property | (Z)-1-Methoxy-1-propene | (E)-1-Methoxy-1-propene | 1-Methoxy-1-propene (Mixture) |
| Boiling Point | 36.4 °C at 760 mmHg[2] | No specific data available | 48.3-48.4 °C |
| Density | 0.762 g/cm³[2] | No specific data available | 0.762 g/cm³ |
| Refractive Index | 1.389[2] | No specific data available | 1.389 |
| Vapor Pressure | 504 mmHg at 25°C[2] | No specific data available | No specific data available |
| Melting Point | No specific data available | No specific data available | No specific data available |
| Solubility | No specific data available | No specific data available | No specific data available |
Synthesis and Reactivity
Enol ethers like 1-methoxy-1-propene are valuable synthetic intermediates due to their electron-rich double bond.
General Synthesis Approach
A common method for the synthesis of enol ethers is the elimination of an alcohol from an acetal (B89532) or ketal. For 1-methoxy-1-propene, this would typically involve the acid-catalyzed or base-mediated elimination of methanol (B129727) from 1,1-dimethoxypropane. The specific conditions of the reaction, including the choice of catalyst and temperature, can influence the ratio of the (Z) and (E) isomers produced.
Another potential synthetic route is the dehydrohalogenation of a haloether. For instance, (Z)-1,3-dibromo-2-methoxypropene can be prepared by the dehydrohalogenation of 1,2,3-tribromo-2-methoxypropane.[3] A similar principle could be applied to synthesize 1-methoxy-1-propene isomers from appropriate precursors.
Caption: Generalized synthesis of 1-methoxy-1-propene.
Chemical Reactivity
The double bond in 1-methoxy-1-propene is highly reactive towards electrophiles due to the electron-donating nature of the methoxy (B1213986) group.[4] It readily undergoes hydrolysis in the presence of acids to yield propanal and methanol. When treated with hydroiodic acid (HI), the likely products are an aldehyde and an alkyl iodide.[5]
Caption: Acid-catalyzed hydrolysis of 1-methoxy-1-propene.
Experimental Protocols
Synthesis of 1-Methoxy-1-propene (General Procedure)
-
Reaction Setup: A reaction flask equipped with a magnetic stirrer, a dropping funnel, and a distillation apparatus is charged with a high-boiling inert solvent and a catalytic amount of a strong, non-nucleophilic base (e.g., potassium tert-butoxide) or a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction Execution: 1,1-Dimethoxypropane is added dropwise to the heated reaction mixture. The product, 1-methoxy-1-propene, is continuously removed by distillation as it is formed to shift the equilibrium towards the product.
-
Purification: The collected distillate is washed with a mild aqueous base (if an acid catalyst was used) or water, dried over an anhydrous drying agent (e.g., MgSO₄), and fractionally distilled to separate the (Z) and (E) isomers if desired.
Analytical Methodologies
Gas Chromatography (GC)
-
Objective: To determine the purity of 1-methoxy-1-propene and to separate and quantify the (Z) and (E) isomers.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-1, DB-5, or HP-5) is suitable for separating the isomers.
-
General GC Conditions:
-
Injector Temperature: 200 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure good separation of the volatile isomers from any less volatile impurities.
-
Sample Preparation: The sample should be diluted in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) to an appropriate concentration (e.g., 1 mg/mL).
-
Caption: Workflow for the GC analysis of 1-methoxy-1-propene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and determine the isomeric ratio of 1-methoxy-1-propene.
-
Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz for ¹H NMR).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Expected ¹H NMR Chemical Shifts (approximated):
-
(Z)-isomer: The vinyl protons will likely show a smaller coupling constant (J-value) compared to the (E)-isomer.
-
(E)-isomer: The vinyl protons will exhibit a larger coupling constant.
-
The methoxy group protons will appear as a singlet, likely in the range of 3.5-4.0 ppm.
-
The methyl group protons on the double bond will appear as a doublet.
-
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of 1-methoxy-1-propene.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Ionization Method: Electron Ionization (EI) is typically used.
-
Expected Fragmentation: The molecular ion peak (M⁺) at m/z 72 would be expected. Common fragmentation pathways for enol ethers include loss of a methyl group (CH₃), a methoxy group (OCH₃), or cleavage of the C-O bond.[6][7]
Biological Activity and Signaling Pathways
Currently, there is a significant lack of specific data in the scientific literature regarding the direct biological activities, metabolic pathways, and interactions with signaling pathways of 1-methoxy-1-propene.
General Considerations for Vinyl Ethers
-
Metabolism: In general, the metabolism of ethers in biological systems can involve enzymes such as cytochrome P450s. The double bond in vinyl ethers makes them susceptible to epoxidation, which could be a potential metabolic pathway.
Given the lack of specific data, any research or development involving 1-methoxy-1-propene, particularly for applications in drug development, would necessitate a thorough in-house investigation of its metabolic fate, toxicological profile, and potential biological activities.
Safety and Handling
1-Methoxy-1-propene is a flammable liquid. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood and avoiding sources of ignition. Personal protective equipment, such as safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Methoxy-1-propene is a valuable chemical intermediate with well-defined physical properties for its isomers. While detailed experimental protocols for its synthesis and analysis are not explicitly published, established methods for related compounds can be readily adapted. The most significant knowledge gap lies in its biological activity and interaction with cellular signaling pathways. This area requires further investigation to fully assess its potential in the field of drug development and life sciences research.
References
- 1. Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C─H Functionalization via the Spin‐Center Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Propene, 3-methoxy- [webbook.nist.gov]
- 3. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 4. researchgate.net [researchgate.net]
- 5. When 1-methoxy prop-1-ene is treated with Hl acid the products are [allen.in]
- 6. Fragmentation of 1- and 3-methoxypropene ions another part of the C4H 8O (+•) potential energy surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
